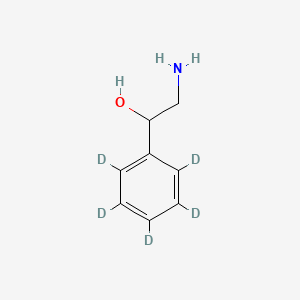
Ethanone, 1-(3,4-diethynylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3,4-diethynylphenyl)-: is an organic compound with the molecular formula C12H8O It is a derivative of acetophenone, where the phenyl ring is substituted with two ethynyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-diethynylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:
Starting Materials: 3,4-dibromoacetophenone and terminal alkyne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
The reaction proceeds as follows: [ \text{3,4-dibromoacetophenone} + 2 \text{terminal alkyne} \xrightarrow{\text{Pd, CuI, base}} \text{Ethanone, 1-(3,4-diethynylphenyl)-} ]
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the recycling of catalysts and solvents would be considered to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
Ethanone, 1-(3,4-diethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethynyl groups can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Ethanone, 1-(3,4-diethynylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Potential use in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential pharmacological properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as polymers and dendrimers, due to its unique structural features.
作用機序
The mechanism of action of Ethanone, 1-(3,4-diethynylphenyl)- depends on its specific application. For instance, in biological systems, it may interact with cellular components, altering membrane permeability or inhibiting enzyme activity. The ethynyl groups can also participate in click chemistry reactions, facilitating the formation of bioconjugates.
類似化合物との比較
Ethanone, 1-(3,4-diethynylphenyl)- can be compared with other similar compounds, such as:
Ethanone, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of ethynyl groups. It has different reactivity and applications.
Ethanone, 1-(3,4-dimethoxyphenyl)-: Contains methoxy groups, leading to different chemical properties and uses.
1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene: A more complex structure with multiple ethynyl groups, used in the synthesis of dendrimers and advanced materials.
Conclusion
Ethanone, 1-(3,4-diethynylphenyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable building block in organic synthesis, as well as a candidate for developing new materials and bioactive molecules.
特性
分子式 |
C12H8O |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
1-(3,4-diethynylphenyl)ethanone |
InChI |
InChI=1S/C12H8O/c1-4-10-6-7-12(9(3)13)8-11(10)5-2/h1-2,6-8H,3H3 |
InChIキー |
WHVGPBZFFHISFZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)






![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)




